molecular formula C23H21Cl2N3O4S B7685557 N-(4-acetamidophenyl)-2-(4-chloro-N-(4-chlorobenzyl)phenylsulfonamido)acetamide

N-(4-acetamidophenyl)-2-(4-chloro-N-(4-chlorobenzyl)phenylsulfonamido)acetamide

Cat. No. B7685557
M. Wt: 506.4 g/mol
InChI Key: DDJMLPODXHNVST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-acetamidophenyl)-2-(4-chloro-N-(4-chlorobenzyl)phenylsulfonamido)acetamide, commonly known as ACBC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. ACBC is a sulfonamide-based compound that has been synthesized through a multi-step process involving the reaction of different chemical reagents.

Mechanism of Action

The mechanism of action of ACBC involves the inhibition of various enzymes, including carbonic anhydrase and metalloproteinases, by binding to the active site of these enzymes. ACBC has been found to exhibit a high affinity for the active site of these enzymes, leading to the inhibition of their activity. The inhibition of these enzymes has been found to have therapeutic potential in the treatment of various diseases, including cancer and arthritis.
Biochemical and Physiological Effects:
ACBC has been found to exhibit various biochemical and physiological effects, including the inhibition of carbonic anhydrase and metalloproteinases, leading to the inhibition of tumor growth and angiogenesis. ACBC has also been found to exhibit anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of various inflammatory and pain-related diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using ACBC in lab experiments is its potent inhibitory activity against various enzymes, making it a potential candidate for the development of new drugs for the treatment of various diseases. However, the synthesis of ACBC involves a multi-step process that requires the use of various chemical reagents, making it a challenging compound to synthesize. Additionally, the high potency of ACBC may also lead to unwanted side effects, making it important to carefully evaluate its safety and efficacy in preclinical and clinical studies.

Future Directions

For the research on ACBC include the development of new synthetic methods, the evaluation of its safety and efficacy in preclinical and clinical studies, and the identification of new targets for its inhibitory activity.

Synthesis Methods

The synthesis of ACBC involves a multi-step process that starts with the reaction of 4-chlorobenzylamine with 4-chlorobenzaldehyde, followed by the reaction of the resulting Schiff base with 4-acetamidophenol. The final step involves the reaction of the resulting intermediate with chlorosulfonic acid, leading to the formation of ACBC. The synthesis method of ACBC has been optimized through various modifications to improve the yield and purity of the compound.

Scientific Research Applications

ACBC has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, drug discovery, and material science. ACBC has been found to exhibit potent inhibitory activity against various enzymes, including carbonic anhydrase and metalloproteinases, making it a potential candidate for the development of new drugs for the treatment of various diseases, including cancer, arthritis, and glaucoma. ACBC has also been studied for its potential use as a fluorescent probe for the detection of metal ions and as a building block for the synthesis of new materials.

properties

IUPAC Name

N-(4-acetamidophenyl)-2-[(4-chlorophenyl)methyl-(4-chlorophenyl)sulfonylamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21Cl2N3O4S/c1-16(29)26-20-8-10-21(11-9-20)27-23(30)15-28(14-17-2-4-18(24)5-3-17)33(31,32)22-12-6-19(25)7-13-22/h2-13H,14-15H2,1H3,(H,26,29)(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDJMLPODXHNVST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)CN(CC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21Cl2N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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